Acetamide, N-(((5S)-3-(4-(2,6-dihydro-2-methylpyrrolo(3,4-c)pyrazol-5(4H)-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl)-
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Overview
Description
RWJ-416457 is a pyrrolopyrazolyl-substituted oxazolidinone, a class of synthetic antibiotics known for their effectiveness against gram-positive bacteria. This compound has shown significant antibacterial activity, particularly against linezolid-susceptible staphylococci, enterococci, and streptococci . It is currently under investigation for its potential use in treating various bacterial infections.
Preparation Methods
The synthesis of RWJ-416457 involves the reaction of glycolic acid with various imines in anhydrous 1,4-dioxane under dry and reflux conditions . The imines are synthesized by acid-catalyzed thermal condensation of the amino group of aromatic amines and phenylhydrazines with the carbonyl group of aromatic aldehydes and ketones in absolute ethanol . The products are identified by their carbon, hydrogen, and nitrogen content, as well as by FT-IR and 1H NMR spectra .
Chemical Reactions Analysis
RWJ-416457 undergoes various chemical reactions, including:
Oxidation: The compound is subject to oxidative degradation in aqueous solutions over a pH range of 2 to 10.
Substitution: The compound can undergo substitution reactions, particularly in the presence of glycolic acid and imines.
Common reagents used in these reactions include glycolic acid, aromatic amines, phenylhydrazines, and aromatic aldehydes . The major products formed from these reactions are 2,3-disubstituted-oxazolidine-4-one derivatives .
Scientific Research Applications
RWJ-416457 has several scientific research applications:
Mechanism of Action
RWJ-416457 exerts its antibacterial effects by inhibiting protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit on the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action avoids cross-resistance with existing antimicrobials .
Comparison with Similar Compounds
RWJ-416457 is similar to other oxazolidinones, such as linezolid, in terms of its antibacterial spectrum and mechanism of action . RWJ-416457 generally exhibits two- to fourfold-greater potency than linezolid against linezolid-susceptible staphylococci, enterococci, and streptococci . Other similar compounds include:
Linezolid: The first FDA-approved oxazolidinone with activity against gram-positive pathogens.
Tedizolid: Another oxazolidinone with enhanced activity against gram-positive bacteria.
Sutezolid: An oxazolidinone with significant bactericidal activity in combination with other drugs.
RWJ-416457’s unique structure and enhanced potency make it a promising candidate for further development as a new antibiotic.
Properties
CAS No. |
474016-05-2 |
---|---|
Molecular Formula |
C18H20FN5O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C18H20FN5O3/c1-11(25)20-6-14-9-24(18(26)27-14)13-3-4-17(15(19)5-13)23-8-12-7-22(2)21-16(12)10-23/h3-5,7,14H,6,8-10H2,1-2H3,(H,20,25)/t14-/m0/s1 |
InChI Key |
UCBHICFFJKDMMR-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4=CN(N=C4C3)C)F |
SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4=CN(N=C4C3)C)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4=CN(N=C4C3)C)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RWJ 416457; RWJ-416457; RWJ416457; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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